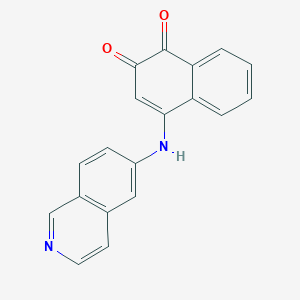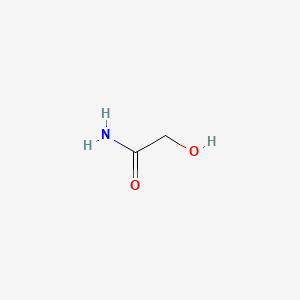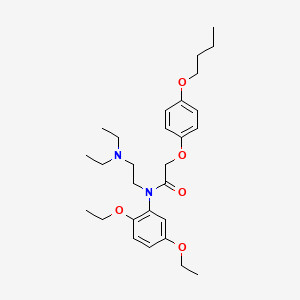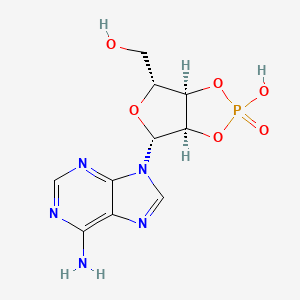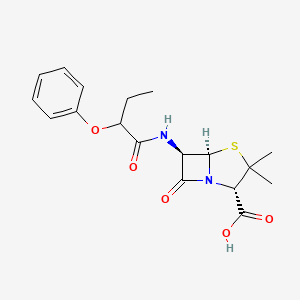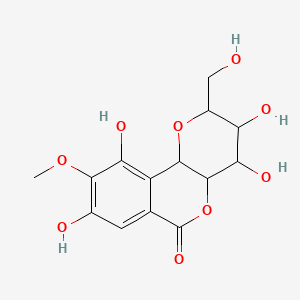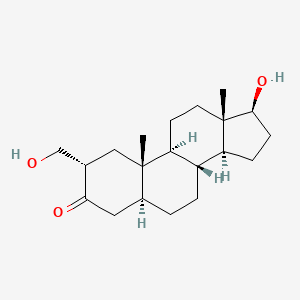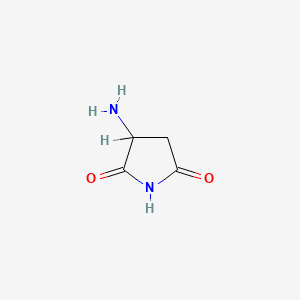
3-氨基吡咯烷-2,5-二酮
描述
3-Aminopyrrolidine-2,5-dione, also known as 3-Aminopyrrolidine-2,5-dione, is a useful research compound. Its molecular formula is C4H6N2O2 and its molecular weight is 114.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Aminopyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminopyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物合成与发现
3-氨基吡咯烷-2,5-二酮由于其吡咯烷环结构,在药物发现中充当了一种通用的支架。 这种环状结构被药物化学家广泛用于合成治疗人类疾病的化合物 {svg_1}. 环的非平面性允许增加三维空间覆盖范围和对药效团空间的探索,这在设计新的生物活性化合物中至关重要 {svg_2}.
抗惊厥活性
3-氨基吡咯烷-2,5-二酮的衍生物已被合成并评估其抗惊厥活性。 这些化合物在动物模型中显示出希望,表明其有潜力开发新的治疗癫痫发作的药物 {svg_3}.
农业化学
在农业中,3-氨基吡咯烷-2,5-二酮衍生物因其在有机合成和药物化学中的作用而具有重要意义。 它们用作卤化试剂,是合成各种农用化学品的必需试剂 {svg_4}.
工业流程
该化合物的衍生物通过脂肪酸银介导的氧化后-GBB修饰反应合成。 该过程具有广泛的底物范围和良好的非对映选择性,使其成为工业化学合成的宝贵方法 {svg_5}.
生物技术应用
在生物技术中,高效合成功能化的3-氨基吡咯烷-2,5-二酮衍生物至关重要。 这些衍生物是从稠合的咪唑衍生物中获得的,具有重要的生物学意义,可以用于各种生物技术应用 {svg_6}.
作用机制
安全和危害
未来方向
The pyrrolidine ring, including its derivatives like pyrrolidine-2,5-diones, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that there is potential for the design of new pyrrolidine compounds with different biological profiles .
生化分析
Biochemical Properties
3-Aminopyrrolidine-2,5-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit human carbonic anhydrase isoenzymes hCA I and hCA II, which are involved in several physiological processes . The interaction between 3-Aminopyrrolidine-2,5-dione and these enzymes is characterized by the formation of stable enzyme-inhibitor complexes, leading to the modulation of enzyme activity.
Cellular Effects
The effects of 3-Aminopyrrolidine-2,5-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Aminopyrrolidine-2,5-dione has been reported to enhance the antitumor activity of methotrexate in murine leukemia models . This enhancement is likely due to its impact on cellular signaling pathways that regulate cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 3-Aminopyrrolidine-2,5-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form stable complexes with enzymes such as carbonic anhydrase highlights its potential as a therapeutic agent . Additionally, its interaction with cellular proteins can lead to alterations in cellular signaling pathways, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Aminopyrrolidine-2,5-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Aminopyrrolidine-2,5-dione remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and modulation of gene expression.
Dosage Effects in Animal Models
The effects of 3-Aminopyrrolidine-2,5-dione vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enhanced antitumor activity when combined with methotrexate . At high doses, it may cause toxic or adverse effects, including potential damage to vital organs. The threshold for these effects is critical for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
3-Aminopyrrolidine-2,5-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its metabolism can influence metabolic flux and metabolite levels within cells. The compound’s interaction with carbonic anhydrase enzymes, for example, can affect the regulation of pH and bicarbonate levels in tissues . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of 3-Aminopyrrolidine-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that 3-Aminopyrrolidine-2,5-dione can be efficiently transported across cell membranes, allowing it to reach its target sites within cells .
Subcellular Localization
The subcellular localization of 3-Aminopyrrolidine-2,5-dione is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .
属性
IUPAC Name |
3-aminopyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-2-1-3(7)6-4(2)8/h2H,1,5H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNMHDRXNOHCJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80900978 | |
| Record name | NoName_24 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80900978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5615-80-5 | |
| Record name | Aspartimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005615805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthesis methods for 3-Aminopyrrolidine-2,5-dione, and which one is considered more efficient?
A1: Two methods have been described for the preparation of optically pure cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-bis(carbamoylmethyl)piperazine-2,5-dione], a derivative of 3-Aminopyrrolidine-2,5-dione:
Q2: What is the structural conformation of the piperazinedione ring in cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-bis(carbamoylmethyl)piperazine-2,5-dione]?
A2: Crystal structure determination reveals that the piperazinedione ring in cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-bis(carbamoylmethyl)piperazine-2,5-dione] adopts a bowsprit boat conformation. This means the carbamoylmethyl substituents are in a quasi-equatorial position. The angle between the amide units within the piperazinedione ring is 18°. []
Q3: How is the crystal structure of cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-bis(carbamoylmethyl)piperazine-2,5-dione] stabilized?
A3: The crystal structure lacks intramolecular hydrogen bonds. Instead, it is primarily stabilized by intermolecular hydrogen bonds. These bonds form between the carbonyl groups (CO) of the piperazinedione ring and the amide NH2 groups of neighboring molecules. Each NH group participates in hydrogen bonding with a distinct piperazinedione molecule. []
Q4: Beyond the specific derivative mentioned, what other applications have been explored for 3-Aminopyrrolidine-2,5-dione derivatives?
A4: Research indicates that derivatives of 3-Aminopyrrolidine-2,5-dione have been investigated for their potential in several areas:
- Anticonvulsant activity: Studies have explored their use in managing seizures. []
- Antiaggregating activity: Research has investigated their ability to inhibit platelet aggregation, potentially beneficial in cardiovascular conditions. [, ]
- Enhancing anticancer drug activity: Studies have looked at their potential to increase the effectiveness of anticancer drugs in murine tumor models. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


